molecular formula C20H22ClN3O5S B2478484 ethyl 4-{4-[(4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399000-80-7

ethyl 4-{4-[(4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2478484
CAS No.: 399000-80-7
M. Wt: 451.92
InChI Key: ICAXEAIUHLGPQY-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

Ethyl 4-{4-[(4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is a sulfonamide derivative , and sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Mode of Action

The compound’s mode of action is likely related to its sulfonamide group. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis in bacteria . By mimicking PABA, sulfonamides competitively inhibit the enzyme, blocking the production of folic acid and thereby inhibiting bacterial growth .

Biochemical Pathways

The compound may affect the biochemical pathway of folic acid synthesis in bacteria, given its potential role as a sulfonamide . By inhibiting dihydropteroate synthetase, it could disrupt the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The compound’s action could result in the inhibition of bacterial growth by blocking folic acid synthesis . This could potentially lead to the death of the bacteria, depending on whether it is bacteriostatic or bactericidal .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For instance, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids . Additionally, they can form insoluble complexes with certain substances, which may affect their absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-aminobenzenesulfonyl chloride to form the intermediate 4-{[(4-chlorophenyl)carbamoyl]benzenesulfonyl}amine. This intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Comparison with Similar Compounds

Ethyl 4-{4-[(4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-2-29-20(26)23-11-13-24(14-12-23)30(27,28)18-9-3-15(4-10-18)19(25)22-17-7-5-16(21)6-8-17/h3-10H,2,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAXEAIUHLGPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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